molecular formula C15H19F3 B14206139 [6-Methyl-3-(trifluoromethyl)hept-3-EN-1-YL]benzene CAS No. 821799-43-3

[6-Methyl-3-(trifluoromethyl)hept-3-EN-1-YL]benzene

Cat. No.: B14206139
CAS No.: 821799-43-3
M. Wt: 256.31 g/mol
InChI Key: YXWWIGWVABVVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-Methyl-3-(trifluoromethyl)hept-3-en-1-yl]benzene is a chemical compound characterized by the presence of a trifluoromethyl group and a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

[6-Methyl-3-(trifluoromethyl)hept-3-en-1-yl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

[6-Methyl-3-(trifluoromethyl)hept-3-en-1-yl]benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of [6-Methyl-3-(trifluoromethyl)hept-3-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, making the compound valuable for research in medicinal chemistry and drug development.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethane: A simple trifluoromethyl compound with different chemical properties.

    1,1,1-Trifluoroethane: Another trifluoromethyl compound used in various applications.

    Hexafluoroacetone: A compound with two trifluoromethyl groups and distinct reactivity.

Uniqueness

[6-Methyl-3-(trifluoromethyl)hept-3-en-1-yl]benzene is unique due to its specific molecular structure, which combines a trifluoromethyl group with a benzene ring and a heptenyl chain. This combination imparts unique chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

821799-43-3

Molecular Formula

C15H19F3

Molecular Weight

256.31 g/mol

IUPAC Name

[6-methyl-3-(trifluoromethyl)hept-3-enyl]benzene

InChI

InChI=1S/C15H19F3/c1-12(2)8-10-14(15(16,17)18)11-9-13-6-4-3-5-7-13/h3-7,10,12H,8-9,11H2,1-2H3

InChI Key

YXWWIGWVABVVEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=C(CCC1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.